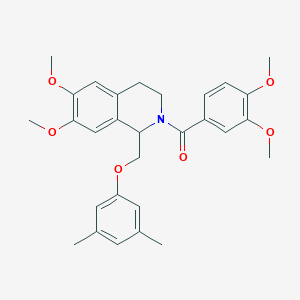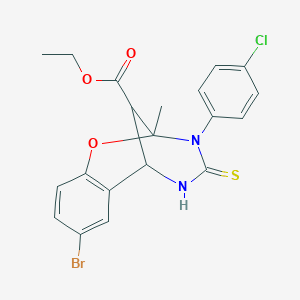
Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(2-thienyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(2-thienyl)-, diethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, carboxylic acid groups, and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(2-thienyl)-, diethyl ester typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and thienyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(2-thienyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(2-thienyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(2-thienyl)-, diethyl ester exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary, but they often include binding to specific sites on the target molecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(2-thienyl)-, diethyl ester include other pyridine derivatives and thienyl-containing compounds. Examples include:
- Pyridine-2,4-dicarboxylic acid derivatives
- Thienyl-substituted pyridines
- Diethyl esters of other pyridine carboxylic acids
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H23NO4S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
diethyl 1,2,6-trimethyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H23NO4S/c1-6-22-17(20)14-11(3)19(5)12(4)15(18(21)23-7-2)16(14)13-9-8-10-24-13/h8-10,16H,6-7H2,1-5H3 |
Clave InChI |
MYZDWZYSABNHOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CS2)C(=O)OCC)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B11216652.png)
![9-Chloro-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216659.png)
![N-benzyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11216661.png)

![N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216673.png)
![3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11216678.png)
![N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216685.png)
![4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B11216695.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B11216699.png)
![Propan-2-yl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11216712.png)
![2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B11216741.png)

![5-(2-Chlorophenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216749.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11216751.png)
